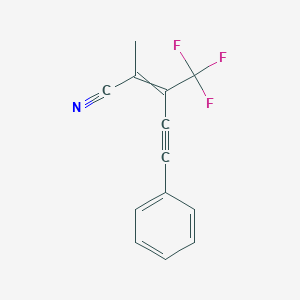
2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a phenyl ring, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl ring and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity .
Wirkmechanismus
The mechanism of action of 2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, while the nitrile group can form strong interactions with target proteins or enzymes. These interactions can modulate the activity of specific pathways, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-[3-(trifluoromethyl)phenyl]acetate: Another compound with a trifluoromethyl group, used in similar applications.
(S)-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol: A compound with multiple trifluoromethyl groups, used in organic synthesis.
Uniqueness
2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile is unique due to its combination of a trifluoromethyl group, a phenyl ring, and a nitrile group. This combination provides distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
201225-65-2 |
|---|---|
Molekularformel |
C13H8F3N |
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
2-methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile |
InChI |
InChI=1S/C13H8F3N/c1-10(9-17)12(13(14,15)16)8-7-11-5-3-2-4-6-11/h2-6H,1H3 |
InChI-Schlüssel |
ZOVXDQBECOOWPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C#CC1=CC=CC=C1)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


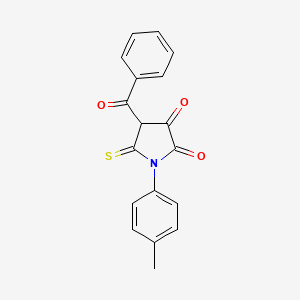
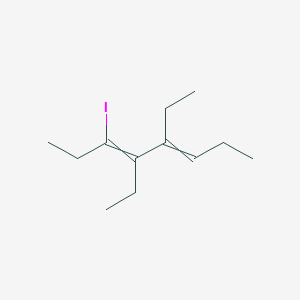
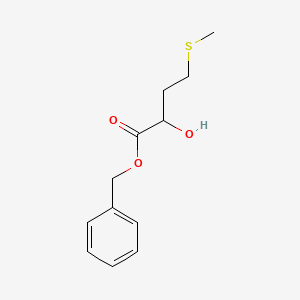
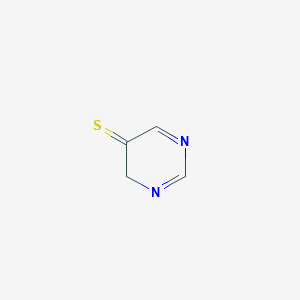
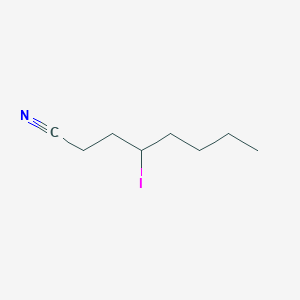
![1-{4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]phenyl}ethan-1-one](/img/structure/B12568675.png)
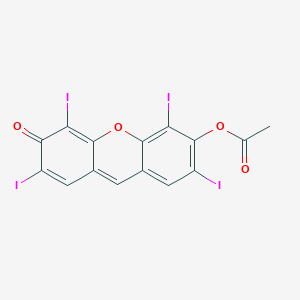
![(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B12568687.png)
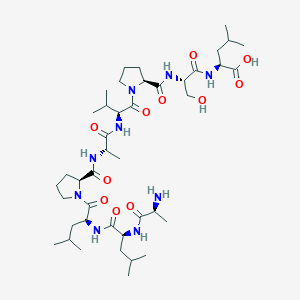
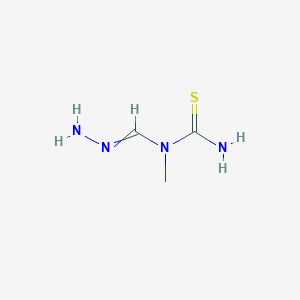
![Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12568707.png)
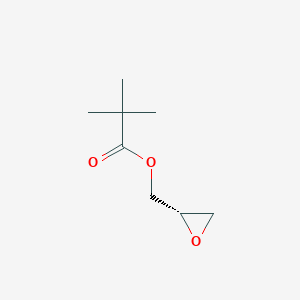
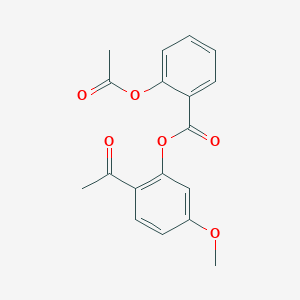
![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)
